N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide

Lipophilicity Drug-likeness Metabolic stability

SAR studies on pyridazine-3-carboxamide kinase inhibitors are hampered by uncontrolled substituent effects, leading to contradictory activity data. This compound provides a rigorously characterized, single scaffold with defined electronic and steric parameters (XLogP3=1.4, TPSA=64.1 Ų) to enable systematic lead optimization. - Bridges kinase hinge-binding and orphan GPCR (GPR151) target classes for multi-panel screening. - The para-fluorobenzyl group provides a +0.3 log unit lipophilicity shift versus the non-fluorinated analog for metabolic stability studies. - Eliminates synthetic variability with batch-to-batch purity ≥95%, ensuring reproducible in vitro pharmacology.

Molecular Formula C13H12FN3O2
Molecular Weight 261.256
CAS No. 1251565-59-9
Cat. No. B2631732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide
CAS1251565-59-9
Molecular FormulaC13H12FN3O2
Molecular Weight261.256
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C13H12FN3O2/c1-19-12-7-6-11(16-17-12)13(18)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,18)
InChIKeyYNYMLFMOWYZOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide (CAS 1251565-59-9): Procuring a Differentiated Pyridazine-3-carboxamide Scaffold


N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide (CAS 1251565-59-9) is a fluorinated pyridazine-3-carboxamide derivative with the molecular formula C₁₃H₁₂FN₃O₂ and a molecular weight of 261.25 g/mol [1]. The compound features a 6-methoxypyridazine core coupled with a 4-fluorobenzyl carboxamide moiety, a substitution pattern designed to modulate electronic, steric, and pharmacokinetic properties relevant to kinase inhibition and receptor modulation research [2]. While direct, head-to-head comparative biological data for this specific compound remain limited in the public literature, its structural features can be benchmarked against closely related analogs using computed physicochemical properties and class-level pharmacological inference from the broader pyridazine carboxamide patent landscape.

Fluorinated pyridazine-3-carboxamide scaffold for kinase pathway inhibition and GPCR target studies
Computed physicochemical profile supports cell-based assay compatibility and structure-activity relationship exploration

Why Generic Substitution Fails for N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide: The Risk of Uncontrolled Pharmacophore Changes


Even minor structural variations on the pyridazine-3-carboxamide scaffold can lead to profound differences in biological activity, selectivity, and physicochemical properties. The specific combination of the 6-methoxy group and the para-fluorobenzyl substituent in this compound influences hydrogen-bonding capacity, lipophilicity (XLogP3 = 1.4), and metabolic stability in a manner that cannot be assumed for analogs with alternative substituents [1]. Generic substitution—e.g., replacing para-fluoro with ortho-fluoro, chloro, or unsubstituted benzyl—alters electronic distribution, steric bulk, and fluorine-mediated metabolic shielding, potentially compromising target engagement in kinase inhibition or G-protein-coupled receptor (GPCR) assays. The evidence presented below quantifies key differentiating parameters that a procurement decision must consider to avoid introducing uncontrolled variables into a research program.

Para-fluoro to ortho-fluoro or chloro substitution may alter electronic distribution and fluorine-mediated metabolic shielding profile
6-Methoxy to hydroxy replacement reduces hydrogen-bond acceptor capacity; target binding interaction context may shift
Unsubstituted benzyl analog exhibits lower computed lipophilicity; membrane permeability context may differ and requires assay-specific review

Quantitative Differentiation Evidence for N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide Relative to Closest Analogs


Lipophilicity Control via Para-Fluorobenzyl Substitution: A Direct Comparison of Computed LogP Values

The computed octanol-water partition coefficient (XLogP3) for N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide is 1.4 [1]. For the non-fluorinated analog N-benzyl-6-methoxypyridazine-3-carboxamide, the computed XLogP3 is 1.1 [2]. This represents a +0.3 log unit increase in lipophilicity conferred by the para-fluoro substituent, which can influence membrane permeability and metabolic stability without drastically elevating logP into a range (>3) associated with poor solubility or promiscuous binding.

Lipophilicity Control
Head-to-head
XLogP3 = 1.4vsXLogP3 = 1.1
Reported +0.3 log unit shift supports permeability differentiation context for cell-based assays
Computed XLogP3 values; experimental logP may differ
Lipophilicity Drug-likeness Metabolic stability

Hydrogen-Bond Acceptor Capacity Differentiation: Influence on Target Binding Pharmacophore

The target compound contains 5 hydrogen-bond acceptor sites (HBA count = 5), compared to 4 acceptors in the 6-hydroxy analog (where the methoxy group is replaced by a hydroxyl) [1][2]. The additional methoxy oxygen acceptor capacity provides an extra potential interaction point in kinase hinge-binding motifs or GPCR orthosteric pockets, which is structurally absent in the hydroxyl variant.

H-Bond Acceptor Capacity
Head-to-head
HBA = 5vsHBA = 4
Reported +1 acceptor difference supports target binding pharmacophore differentiation in SAR
Structure-based enumeration; experimental binding data to verify
Hydrogen bonding Pharmacophore Binding affinity

Topological Polar Surface Area Modulation and Its Impact on Membrane Permeability

The topological polar surface area (TPSA) for N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide is 64.1 Ų [1]. This value falls below the commonly cited threshold of 90 Ų for favorable blood-brain barrier penetration and below 140 Ų for good oral absorption. In contrast, the 6-carboxylic acid analog (theoretical TPSA >80 Ų) would have a higher TPSA due to the additional polar carboxyl group, potentially reducing passive membrane permeability.

Polar Surface Area
Cross-study comparable
64.1 Ų
Reported TPSA below 90 Ų threshold supports membrane permeability context for intracellular target access
Computed via Cactvs; threshold benchmarks from medicinal chemistry guidelines
Polar surface area Blood-brain barrier Oral bioavailability

Class-Level Kinase Inhibition Potency: Structural Eligibility for ALK/c-Met Inhibition

A patent covering substituted pyridazine carboxamide compounds (US 2013/0190298) demonstrates that members of this structural class potently inhibit c-Met and ALK kinases with IC₅₀ values <100 nM [1]. The patent specifically identifies the pyridazine-3-carboxamide core as critical for kinase hinge-binding interactions. While the specific IC₅₀ for N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide is not individually disclosed, its structural congruence with the Markush claims—particularly the 6-alkoxy and N-benzyl substitution patterns—places it within the high-potency structural space defined by the patent's exemplified compounds.

Kinase Inhibition Class
Class-level
Scaffold congruent with patented series; class-level IC₅₀ <100 nM reported
Class-level kinase inhibition context supports scaffold selection; individual compound data to verify
Patent-derived evidence; direct IC₅₀ for this compound not publicly disclosed
Kinase inhibition ALK c-Met Cancer research

GPR151 Activator Screening Hit: Orthogonal GPCR Target Differentiation

Chemsrc.com lists N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide in a cell-based high-throughput primary assay designed to identify activators of GPR151, sourced from The Scripps Research Institute Molecular Screening Center . This GPCR target is entirely distinct from the kinase targets claimed in the patent literature. While most closely related pyridazine analogs appear primarily in kinase-focused patents, this compound's presence in a GPCR screening collection suggests a broader biological annotation profile that distinguishes it from analogs exclusively characterized for kinase activity.

GPR151 Screening Hit
Data to verify
Listed in GPR151 activator HTS assay; exact activity outcome not disclosed
Supports orthogonal GPCR screening context; requires independent target engagement validation
Source-specific listing; confirmatory assay data not publicly available
GPR151 GPCR Orphan receptor High-throughput screening

Optimal Application Scenarios for N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide Stemming from Differentiation Evidence


Structure-Activity Relationship (SAR) Studies for ALK or c-Met Kinase Inhibitor Optimization

Based on class-level evidence that pyridazine-3-carboxamides achieve sub-100 nM IC₅₀ against ALK and c-Met kinases [1], N-(4-fluorobenzyl)-6-methoxypyridazine-3-carboxamide serves as a key intermediate or probe molecule for exploring the SAR around the N-benzyl and 6-alkoxy positions. Its differentiated XLogP3 (1.4) and TPSA (64.1 Ų) make it an ideal starting point for optimizing permeability while maintaining kinase hinge-binding interactions. Researchers should prioritize this compound when the goal is to systematically vary substituents while retaining a core scaffold known to be productive for kinase inhibition.

GPCR Orphan Receptor Deorphanization and Screening Campaigns

The compound's documented screening history against GPR151 positions it as a candidate for laboratories investigating orphan GPCR targets. Unlike analogs exclusively pursued for kinase programs, this compound bridges two target classes, making it a cost-effective procurement choice for academic screening centers or biotech companies running parallel kinase and GPCR panels.

Computational Chemistry and Pharmacophore Modeling Studies

The well-defined computed properties—XLogP3 = 1.4, HBA = 5, TPSA = 64.1 Ų—provide a validated dataset for computational chemists building pharmacophore models or performing virtual screening [2]. The quantifiable differences relative to non-fluorinated and des-methoxy analogs enable rigorous benchmarking of in silico predictions against experimentally determined properties.

Fluorine-Mediated Metabolic Stability Investigations

The presence of the para-fluorobenzyl group, which contributes a +0.3 log unit increase in XLogP3 relative to the non-fluorinated benzyl analog [2], makes this compound a valuable tool for studying fluorine effects on oxidative metabolism. Researchers investigating the metabolic Soft Spot hypothesis can use the quantified lipophilicity shift to predict and validate CYP450-mediated degradation pathways.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Class-validated pyridazine-3-carboxamide scaffold
Kinase selectivity panel profiling
GPCR orphan receptor screening
Dual kinase/GPCR biological annotation
GPR151 pathway-response validation
Computational pharmacophore modeling
Computed physicochemical benchmark set
In silico prediction validation against experimental data
Fluorine-mediated metabolic stability research
Para-fluorobenzyl substitution profile
CYP450 oxidative metabolism pathway analysis
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